Ethyl 3-(5-Fluoro-3-indolyl)propanoate

Description

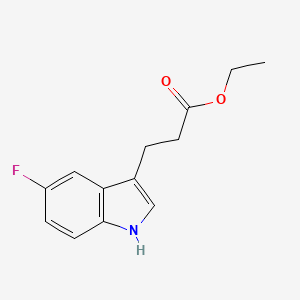

Ethyl 3-(5-Fluoro-3-indolyl)propanoate is an indole-derived ester featuring a fluorine substituent at the 5-position of the indole ring.

Properties

Molecular Formula |

C13H14FNO2 |

|---|---|

Molecular Weight |

235.25 g/mol |

IUPAC Name |

ethyl 3-(5-fluoro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14FNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |

InChI Key |

JBFWRNGBYNWXND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Fluoro-3-indolyl)propanoate typically involves the reaction of 5-fluoroindole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for Ethyl 3-(5-Fluoro-3-indol

Biological Activity

Ethyl 3-(5-Fluoro-3-indolyl)propanoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester functional group attached to a fluorinated indole moiety. Its molecular formula is , with a molecular weight of 235.25 g/mol. The presence of the fluorine atom in the indole ring enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Pharmacological Properties

Research indicates that compounds containing indole structures often exhibit significant pharmacological properties , including:

- Anticancer Activity : Indole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Enzyme Inhibition : this compound may interact with specific enzymes, such as cytochrome P450, influencing drug metabolism and pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, altering cellular responses.

- Enzyme Modulation : It has been observed to inhibit certain enzymes critical for cancer cell proliferation and survival.

- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, preventing their division and growth.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against human lung cancer (H460) and breast cancer (MDA-MB-231) cells, the compound showed significant inhibition of cell viability compared to control treatments.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| H460 (Lung Cancer) | 15.2 | Doxorubicin | 12.5 |

| MDA-MB-231 (Breast Cancer) | 18.7 | Paclitaxel | 10.0 |

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Lung Cancer Cells : A recent study demonstrated that this compound induced apoptosis in H460 cells through mitochondrial pathway activation, evidenced by increased Bax/Bcl-2 ratio and caspase activation.

- Inflammatory Model : In a murine model of acute inflammation, treatment with this compound reduced paw edema significantly compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(5-Fluoro-3-indolyl)propanoate with structurally related esters and indole derivatives, focusing on substituent effects, synthesis methods, and applications.

Structural and Functional Group Comparisons

Ethyl 3-(5-Methyl-3-indolyl)propanoate

- Substituent : 5-Methyl group instead of 5-fluoro.

- Impact : Methyl groups generally increase hydrophobicity but lack the electron-withdrawing effects of fluorine. This may reduce metabolic resistance compared to fluorinated analogs. Data from PubChem () suggest its use in exploratory organic synthesis, though specific applications are unspecified .

Methyl 3-(3-Fluoro-2-oxoindolin-3-yl)propanoate (2g)

- Substituent : Fluorine at the 3-position of a 2-oxoindoline scaffold.

- Synthesis : Achieved via Selectfluor-mediated fluorination (82% yield), highlighting the efficiency of fluorinating agents in similar frameworks .

- Applications : Serves as a synthetic intermediate, with HPLC analysis confirming high purity under specific conditions (hexane/i-PrOH = 90/10) .

Ethyl 3-(2-Furyl)propanoate

- Core Structure : Replaces indole with a furan ring.

Ethyl 3-[2-Chloro-4-(Trifluoromethyl)phenoxy]propanoate

- Substituents: Chloro and trifluoromethyl groups on a phenoxy ring.

- Properties : Enhanced lipophilicity and bioactivity due to halogenated groups, suggesting utility in pesticide or pharmaceutical design .

Physicochemical and Application Comparisons

*Purity inferred from high-purity standards in analogous esters ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.